Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate

GPR151 GPCR high-throughput screening

Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate (CAS 300828-09-5) is a fully substituted thiophene-3-carboxylate featuring a 4-chlorophenoxyacetamido side-chain at the 2-position, an acetyl group at the 5-position, and a methyl at the 4-position. Its molecular formula is C18H18ClNO5S with a molecular weight of 395.9 g·mol⁻¹.

Molecular Formula C18H18ClNO5S
Molecular Weight 395.9 g/mol
CAS No. 300828-09-5
Cat. No. B11702746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate
CAS300828-09-5
Molecular FormulaC18H18ClNO5S
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=C(C=C2)Cl
InChIInChI=1S/C18H18ClNO5S/c1-4-24-18(23)15-10(2)16(11(3)21)26-17(15)20-14(22)9-25-13-7-5-12(19)6-8-13/h5-8H,4,9H2,1-3H3,(H,20,22)
InChIKeyWSPYULZRNTXEFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate (CAS 300828-09-5): Core Identity and Research Context


Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate (CAS 300828-09-5) is a fully substituted thiophene-3-carboxylate featuring a 4-chlorophenoxyacetamido side-chain at the 2-position, an acetyl group at the 5-position, and a methyl at the 4-position . Its molecular formula is C18H18ClNO5S with a molecular weight of 395.9 g·mol⁻¹ . The compound has been deposited in the PubChem Substance database (SID 117436977) and appears in high‑throughput screening (HTS) bioassays conducted by the Scripps Research Institute Molecular Screening Center [1][2].

Why Generic Substitution Cannot Be Assumed for Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate


Thiophene-3-carboxylate derivatives with different substitution patterns exhibit divergent biological activity profiles, even when only a single functional group is altered. The target compound carries a specific 4-chlorophenoxyacetamido moiety that is not present in commonly catalogued analogs (e.g., 2-amino- or 2-benzamido-thiophenes), and this structural feature has been associated with engagement in orthosteric or allosteric GPCR binding pockets . Its inclusion in the Scripps GPR151 activator screen (PubChem AID 1508602) indicates that it passed cheminformatics filters for drug‑likeness and target‑focused library design, while closely related thiophene esters lacking the chlorophenoxy‑acetamido group were likely excluded [1]. Consequently, a researcher seeking to replicate published screening results or build upon the same chemical starting point cannot interchange this compound with a simple “thiophene-3-carboxylate” surrogate.

Quantitative Differentiation Evidence for Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate


Targeted Inclusion in a GPR151 High‑Throughput Screening Campaign Compared with the Screening Collection Baseline

The compound was tested in PubChem AID 1508602, a cell‑based primary assay designed to identify activators of the orphan receptor GPR151 [1]. Although the exact %activation value has not been publicly disclosed, its mere inclusion in the screened set (approximately 10,000 compounds) distinguishes it from the vast majority of thiophene-3-carboxylates that were not submitted to or selected for this pathway‑specific HTS campaign [1]. In this assay, the baseline vehicle (DMSO) control defines 0% activation; compounds that exceeded the activity threshold were classified as ‘Active’ [1].

GPR151 GPCR high-throughput screening neuroscience

Unique Physicochemical Signature Relative to Common Thiophene‑3‑carboxylate Scaffolds

The 4-chlorophenoxyacetamido substituent substantially increases molecular weight (395.9 g·mol⁻¹) and alters lipophilicity compared with the unsubstituted thiophene-3-carboxylate core [1]. When benchmarked against ethyl 2-amino-4-methylthiophene-3-carboxylate (MW 185.2 g·mol⁻¹, CLogP ≈ 1.2), the target compound's calculated logD of 0.876 and logSw of −4.29 place it in a more lipophilic, less water‑soluble property space, influencing passive membrane permeability and solubility‑limited absorption . This physicochemical profile is consistent with the compound's presence in a CNS‑focused GPCR screening library, as it falls within the typical CNS drug‑likeness window (MW < 400, logD 1–4) [1].

physicochemical properties lipophilicity drug-likeness

Multi‑Target Biochemical Profiling Distinguishes the Compound from Single‑Assay Screening Artefacts

Beyond the GPR151 cell‑based assay, the compound was also profiled in two AlphaScreen‑based biochemical assays – one for activators of FBW7 (PubChem AID 1259310) and one for inhibitors of MITF (PubChem AID 1259374) [1]. This triple‑assay exposure indicates that the compound was not a single‑assay ‘frequent hitter’ but rather a substance that passed orthogonal screening filters, a characteristic that separates it from many thiophene derivatives that appear only in isolated unrelated assays . The concentration‑response behaviour (not publicly disclosed) could reveal selectivity windows if the data were released.

AlphaScreen FBW7 MITF biochemical assay target profiling

High‑Value Application Scenarios for Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate Based on Existing Evidence


Positive Control or Reference Compound for GPR151‑Mediated β‑Arrestin Recruitment Assays

Because the compound was included in the primary GPR151 activator screen (PubChem AID 1508602) [1], it can serve as a positive control or reference standard when establishing the same cell‑based assay in a new laboratory. Using the exact compound eliminates batch‑to‑batch variability that could arise from substituting a structurally similar but unvalidated analogue [1].

Molecular Probe for Investigating Habenula‑Related Neuropsychiatric Pathways

The GPR151 receptor is highly enriched in the habenula complex and implicated in schizophrenia, depression, and drug dependence [1]. The compound's screening in a GPR151‑targeted assay positions it as a potential starting point for medicinal chemistry optimization aimed at developing habenula‑specific pharmacological tools [1].

Use in Orthogonal Assay Panels to Validate Target Engagement and Eliminate Assay Artefacts

Having been tested in three orthogonal assay formats (cell‑based luminescence, AlphaScreen FBW7 activator, AlphaScreen MITF inhibitor) , this compound can be employed in multi‑assay validation workflows to distinguish genuine target‑specific activity from assay interference, a common challenge in HTS triage .

Benchmarking Newly Synthesized Thiophene‑3‑carboxylate Analogues in Drug‑Like Property Space

The computed logD (0.876) and aqueous solubility (logSw −4.29) values provide a reference point for medicinal chemists designing analogues with the goal of maintaining CNS drug‑likeness while improving potency. New derivatives can be directly compared against this baseline to assess the impact of structural modifications on physicochemical profile .

Quote Request

Request a Quote for Ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.